

Pro-HD3 and Other HDAC-Targeting PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: *Pro-HD3*

Cat. No.: *B12364077*

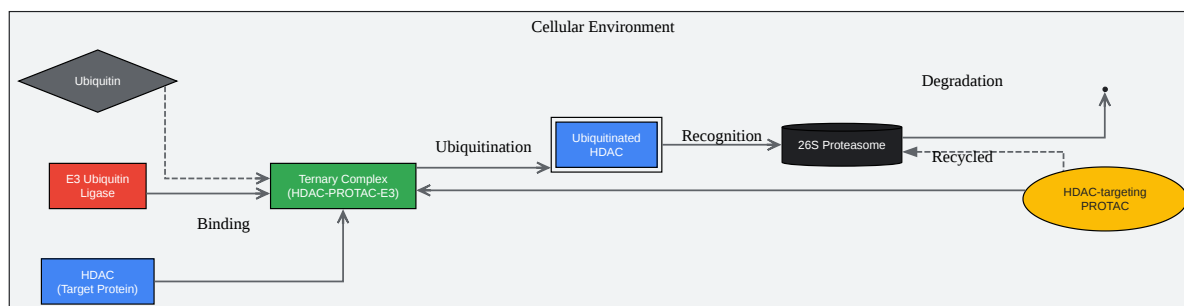
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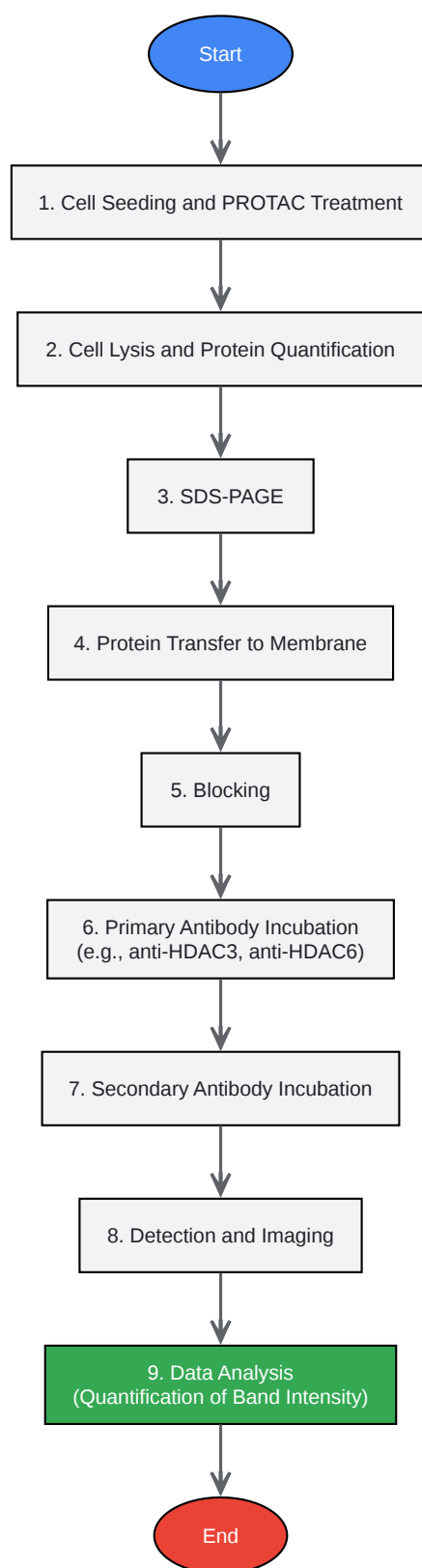
For Researchers, Scientists, and Drug Development Professionals

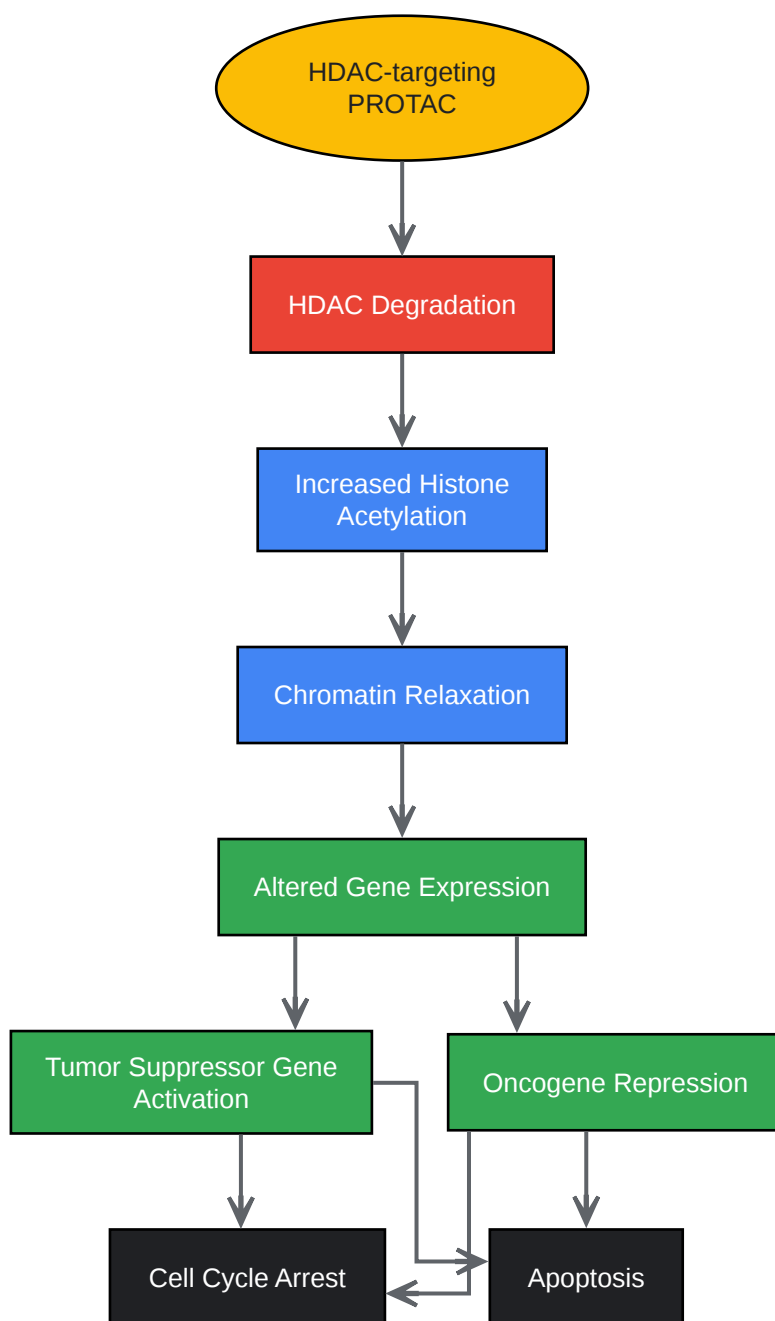
The landscape of epigenetic drug discovery is rapidly evolving with the advent of Proteolysis Targeting Chimeras (PROTACs). These novel heterobifunctional molecules offer a paradigm shift from traditional enzyme inhibition to targeted protein degradation. This guide provides a comprehensive comparison of HDAC-targeting PROTACs, with a focus on those targeting HDAC3 and HDAC6, due to a likely misnomer of "**Pro-HD3**" in common parlance, which typically refers to PROTACs targeting these specific isoforms. We present key performance data, detailed experimental protocols, and visual representations of the underlying biological processes to aid researchers in this dynamic field.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

HDAC-targeting PROTACs are engineered molecules that simultaneously bind to a histone deacetylase (HDAC) enzyme and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target HDAC, marking it for degradation by the cell's proteasome. This event-driven pharmacology allows for sustained target suppression at potentially lower doses compared to traditional inhibitors.







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